molecular formula C17H15N3O3S B2502107 3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868368-98-3

3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2502107
CAS RN: 868368-98-3
M. Wt: 341.39
InChI Key: PBWRACCQHWNYQP-ZCXUNETKSA-N
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Description

The compound "3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of nitro and benzamide groups suggests that this compound could exhibit a range of biological activities, potentially including antimicrobial and antiproliferative effects, as indicated by studies on similar compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . Similar methods could be applied to synthesize the compound , potentially involving a condensation of 2-aminobenzothiazole with a nitro-substituted benzoyl chloride. The synthesis process would need to be optimized to incorporate the trimethyl groups at the appropriate positions on the benzothiazole ring.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can significantly influence their physical, chemical, and biological properties. For instance, the positional isomerism of nitrobenzamide derivatives affects their solid-state arrangement and properties such as absorption and fluorescence . The steric effects of substituents and the planarity of the molecule can also impact the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including interactions with metal ions to form chelates . The presence of the nitro group in the compound could also make it susceptible to reduction reactions, potentially converting it to an amino derivative, which could exhibit different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro, amino, and methyl groups can affect the compound's solubility, stability, and reactivity. For example, the electron-withdrawing nitro group could enhance the compound's antimicrobial activity, as seen in other nitro-substituted benzamide derivatives . The trimethyl groups could increase the compound's lipophilicity, potentially affecting its ability to permeate cell membranes and its distribution within biological systems.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide have been synthesized and evaluated for their biological activities. For example, benzothiazole derivatives have been developed and assessed for potent antitumor properties. These compounds, through intricate synthesis processes, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Yoshida et al., 2005).

Antimicrobial Screening

Further, benzothiazole compounds have undergone antimicrobial screening, revealing their efficacy against multi-resistant bacterial strains. Such screenings are crucial in identifying new antimicrobial agents, especially in the face of rising antibiotic resistance (Obasi, Okoye, & Anaga, 2014).

Novel Applications

Additionally, novel applications of related compounds have been explored, including their use as markers for cerebral ischemia. Radioiodinated nitroimidazole-based thioflavin-T derivatives, for instance, have been evaluated for their potential to serve as cerebral ischemia markers, showcasing the diverse applicability of benzothiazole derivatives beyond antimicrobial and antitumor activities (Chu, Li, Liu, & Wang, 2007).

properties

IUPAC Name

3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-7-11(2)15-14(8-10)19(3)17(24-15)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWRACCQHWNYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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